Product packaging for Dimethyl 1H-indazole-3,5-dicarboxylate(Cat. No.:)

Dimethyl 1H-indazole-3,5-dicarboxylate

Cat. No.: B12953337
M. Wt: 234.21 g/mol
InChI Key: UQOMQMBVSJSROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl 1H-indazole-3,5-dicarboxylate is a high-value synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmacology, featured in numerous FDA-approved drugs and clinical candidates due to its diverse biological activities . This motif is found in therapeutics across various areas, including oncology (e.g., Pazopanib, Axitinib), as anti-emetics (Granisetron), and for the treatment of chronic obstructive pulmonary disease . The specific value of this derivative lies in its two ester functional groups, which provide versatile handles for further synthetic modification. Researchers can leverage these sites for parallel optimization campaigns, such as hydrolysis to carboxylic acids, amidation to create diverse amide libraries, or reduction to alcohols . This makes the compound an essential building block for constructing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at developing novel bioactive molecules . Its applications are particularly relevant in the discovery of new anti-cancer, anti-inflammatory, and neuroprotective agents . NOTE: This product is intended for research and laboratory use only. It is strictly not for use in humans, nor for diagnostic, therapeutic, or any other veterinary or human clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O4 B12953337 Dimethyl 1H-indazole-3,5-dicarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

dimethyl 1H-indazole-3,5-dicarboxylate

InChI

InChI=1S/C11H10N2O4/c1-16-10(14)6-3-4-8-7(5-6)9(13-12-8)11(15)17-2/h3-5H,1-2H3,(H,12,13)

InChI Key

UQOMQMBVSJSROI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NN=C2C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl 1h Indazole 3,5 Dicarboxylate

Classical and Established Synthetic Approaches to Indazole Ring Systems

The construction of the indazole ring is a well-established field in heterocyclic chemistry, with numerous methods developed over the years. These classical approaches often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring through various cyclization strategies.

Precursor Synthesis and Functional Group Introduction for Dicarboxylate Moieties

The synthesis of polysubstituted indazoles, such as Dimethyl 1H-indazole-3,5-dicarboxylate, often necessitates the use of appropriately functionalized precursors. A common strategy involves starting with a substituted benzene derivative that already contains the desired functionalities or groups that can be readily converted into them.

A plausible and documented approach to this compound involves a multi-step synthesis commencing with the bromination of 1H-indazole-3-carboxylic acid. This key intermediate, 5-bromo-1H-indazole-3-carboxylic acid , serves as a scaffold upon which the second carboxylate group can be installed. The synthesis of 5-bromo-1H-indazole-3-carboxylic acid can be achieved by treating 1H-indazole-3-carboxylic acid with bromine in glacial acetic acid at elevated temperatures. chemicalbook.com The reaction proceeds with high yield, providing a crucial building block for the target molecule. chemicalbook.com

Alternative methods for the synthesis of this key intermediate include the direct carboxylation of 5-bromoindazole using carbon dioxide under high pressure and temperature, or through the Jacobson indazole synthesis, which involves the cyclization of an appropriately substituted phenylhydrazine (B124118) derivative. guidechem.com

Once the 5-bromo-1H-indazole-3-carboxylic acid is obtained, the existing carboxylic acid group at position 3 is typically protected or converted to its methyl ester. This can be achieved through Fischer esterification, reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid, or by using reagents like thionyl chloride in methanol. chemicalbook.com This yields methyl 5-bromo-1H-indazole-3-carboxylate .

Ring-Closure Strategies for 1H-Indazole Formation

The formation of the 1H-indazole ring itself is a critical step in these classical syntheses. Several named reactions and strategies are employed, depending on the available starting materials.

One of the most common methods is the Jacobson indazole synthesis , which involves the cyclization of o-acylphenylhydrazines. Another widely used approach is the reaction of o-halobenzaldehydes or o-haloketones with hydrazine (B178648). google.com For instance, the reaction of 2-chlorobenzaldehydes with hydrazine can lead to the formation of the indazole ring, although this method is primarily used for the synthesis of N-phenyl-1H-indazoles. researchgate.net

The Davis-Beirut reaction offers a robust, metal-free method for constructing the 2H-indazole core from o-nitrobenzylamines, which can then be isomerized or further functionalized. chemicalbook.comguidechem.comchemicalbook.com This reaction proceeds through a highly reactive nitroso imine intermediate. chemicalbook.com

Furthermore, [3+2] cycloaddition reactions between arynes and diazo compounds provide a direct and efficient route to a wide range of substituted indazoles under mild conditions. nih.govorganic-chemistry.org This method is particularly useful for accessing indazoles with various substitution patterns.

Modern Catalytic Methods for the Synthesis of this compound

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of indazoles is no exception. google.com These modern methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metals, particularly palladium and copper, are extensively used in the synthesis and functionalization of indazoles. google.com These catalysts can facilitate various transformations, including C-H activation, cross-coupling reactions, and cyclizations.

Palladium catalysts are highly effective for a variety of transformations in indazole synthesis. For the synthesis of this compound, a key step is the conversion of the bromo group at the C5 position of methyl 5-bromo-1H-indazole-3-carboxylate into a methoxycarbonyl group. This can be achieved through a palladium-catalyzed carbonylation reaction . In this reaction, the bromo-substituted indazole is treated with carbon monoxide and methanol in the presence of a palladium catalyst, such as Pd(OAc)2 or PdCl2(dppf), and a base. This method is a powerful tool for introducing carboxylic ester functionalities onto aromatic rings.

Palladium catalysts are also employed in Suzuki coupling reactions to introduce aryl or other groups at various positions of the indazole ring, as demonstrated in the synthesis of 3,5-disubstituted indazole derivatives. nih.gov

Copper catalysts have also emerged as valuable tools in indazole synthesis. google.com They are particularly useful for promoting N-arylation and C-N bond formation reactions. For instance, copper(I)-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides an efficient route to N-phenyl- and N-thiazolyl-1H-indazoles. researchgate.net While not directly applicable to the synthesis of the parent this compound, these methods highlight the utility of copper in constructing the indazole core with specific substituents on the nitrogen atom.

Copper-catalyzed reactions can also be used for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in a one-pot, three-component reaction. organic-chemistry.org

Summary of Synthetic Approach

The synthesis of this compound is a multi-step process that can be strategically designed using a combination of classical and modern synthetic methods. A viable and documented pathway is summarized in the table below:

StepStarting MaterialReagents and ConditionsProductKey Transformation
11H-Indazole-3-carboxylic acidBr2, Glacial Acetic Acid, 90-120°C5-Bromo-1H-indazole-3-carboxylic acidElectrophilic Aromatic Bromination
25-Bromo-1H-indazole-3-carboxylic acidMethanol, H2SO4 (cat.), Reflux or SOCl2, MethanolMethyl 5-bromo-1H-indazole-3-carboxylateFischer Esterification
3Methyl 5-bromo-1H-indazole-3-carboxylateCO, Methanol, Pd catalyst (e.g., Pd(OAc)2/dppf), BaseThis compoundPalladium-Catalyzed Carbonylation
Rhodium-Catalyzed Transformations

Rhodium catalysis offers a powerful tool for the construction of the indazole nucleus through C-H bond activation and functionalization. Specifically, Rhodium(III)-catalyzed processes enable the synthesis of 1H-indazoles via sequential C-H bond activation and intramolecular cascade annulation. amazonaws.comnih.gov This methodology typically involves the reaction of substrates like ethyl benzimidates with nitrosobenzenes. nih.gov

The catalytic cycle is proposed to begin with the coordination of the substrate to the Rh(III) catalyst, followed by C-H activation to form a rhodacycle intermediate. nih.gov This intermediate then undergoes migratory insertion of the Rh-C bond into the N=O group of the nitroso compound, leading to a six-membered rhodacycle. nih.gov Subsequent protonolysis regenerates the Rh(III) catalyst and yields a hydroxylamine (B1172632) intermediate, which then cyclizes to form the indazole ring. nih.gov Both electron-donating and electron-withdrawing functional groups are generally well-tolerated on the aromatic precursors, affording the desired indazole products in moderate to high yields. nih.gov While specific examples for this compound are not detailed, the general applicability of this method to a diverse range of substrates suggests its potential for the target compound's synthesis.

Table 1: Overview of Rhodium-Catalyzed Indazole Synthesis

Feature Description Reference
Catalyst System Typically [Cp*RhCl₂]₂ or Rh₂(OAc)₄, often with a copper co-catalyst like Cu(OAc)₂. nih.gov
Key Reaction C-H bond activation and intramolecular annulation cascade. amazonaws.comnih.gov
Starting Materials Aryl precursors such as benzimidates and nitrosobenzenes. nih.gov
General Conditions Elevated temperatures (e.g., 80-110 °C) in solvents like PhCF₃ or DCE. nih.gov

| Mechanism | Formation of a rhodacycle intermediate followed by migratory insertion and cyclization. | nih.gov |

Metal-Free and Organocatalytic Synthetic Protocols

The development of metal-free and organocatalytic methods aligns with the principles of green chemistry, avoiding the use of potentially toxic and expensive heavy metals. These strategies often rely on the use of small organic molecules as catalysts or employ photocatalysis under visible light.

One notable metal-free approach is the photocatalytic decarboxylative alkylation of 2-aryl-2H-indazoles. rsc.org This reaction utilizes an inexpensive organic photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), under visible-light irradiation. The process uses alkyl N-hydroxyphthalimide esters as alkylating agents and can be performed in green solvents like dimethyl carbonate. rsc.org This method has proven effective for introducing primary, secondary, and tertiary alkyl groups at the C-3 position of the indazole ring. rsc.org

Organocatalytic cascade reactions represent another significant metal-free strategy. For instance, the domino aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes, catalyzed by a secondary amine like pyrrolidine, can produce pyrazolidine (B1218672) derivatives, which are structural precursors to indazoles. nih.gov Such reactions offer high diastereo- and enantioselectivity. nih.gov Furthermore, the one-pot synthesis of industrially important compounds like dimethyl carbonate from CO₂ using an organic superbase demonstrates the potential of metal-free systems to construct key chemical building blocks under ambient conditions. mdpi.com

Electrochemical Approaches to Indazole Construction

Electrochemical synthesis is emerging as a sustainable and efficient alternative to traditional chemical methods. By using electricity as a "reagent," these methods can often be conducted under mild conditions, reducing waste and avoiding harsh oxidants or reductants. geneseo.eduresearchgate.net

The application of electrochemistry to the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazole-2-amines, showcases the potential of this technique for indazole construction. geneseo.eduresearchgate.net These syntheses are typically performed in an undivided cell with simple graphite (B72142) electrodes. The process involves the electrochemical oxidation of starting materials, which initiates a cascade of reactions leading to the final heterocyclic product. geneseo.edu Key advantages of this approach include high functional group tolerance, good product yields, and enhanced safety. geneseo.eduresearchgate.net The use of electricity as the energy source is considered more environmentally friendly than conventional heating. geneseo.edu While direct electrochemical synthesis of this compound is not prominently documented, the principles are transferable, suggesting a promising avenue for future research.

Table 2: Advantages of Electrochemical Synthesis

Advantage Description Reference
Sustainability Uses electricity as a clean reagent, reducing chemical waste. geneseo.edu
Mild Conditions Reactions are often conducted at room temperature and ambient pressure. researchgate.net
Safety Avoids the use of hazardous and unstable reagents. geneseo.edu
High Selectivity Reaction conditions can be fine-tuned to achieve high conversion and selectivity. geneseo.edu

| Functional Group Tolerance | Accommodates a wide range of functional groups on substrates. | geneseo.eduresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of indazoles aims to create more environmentally benign and efficient processes. mdpi.comrsc.org This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. mdpi.comresearchgate.net

Solvent-free, or solid-phase, reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. One-pot, multi-component reactions conducted under solvent-free conditions are particularly attractive. mdpi.comresearchgate.net For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved by heating a mixture of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) with a heterogeneous catalyst, requiring no solvent. mdpi.com This approach leads to short reaction times, high yields, and simple product isolation. mdpi.com Similarly, microwave irradiation in the absence of a solvent has been used to drive the synthesis of various heterocyclic compounds, significantly reducing reaction times compared to conventional heating. researchgate.net

The ability to recover and reuse a catalyst is a key principle of green chemistry, reducing waste and process costs. Heterogeneous catalysts are particularly well-suited for this purpose as they can be easily separated from the reaction mixture by simple filtration. mdpi.com Metal-organic frameworks (MOFs), such as MIL-101(Cr), have been employed as efficient and recyclable heterogeneous catalysts for the synthesis of imidazole (B134444) derivatives under solvent-free conditions. mdpi.com Studies have shown that such catalysts can be reused multiple times with only a slight loss in catalytic activity. mdpi.com Another example involves the use of AlCl₃ immobilized on γ-Al₂O₃ for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, where the catalyst was successfully recycled for several runs without a significant drop in performance. researchgate.net These examples highlight a viable strategy for the sustainable synthesis of indazole structures.

Regioselective Synthesis and Isomeric Control of this compound

Achieving regioselectivity in the synthesis of substituted indazoles is crucial, as different isomers can exhibit distinct physical, chemical, and biological properties. The formation of N-1 versus N-2 substituted indazoles is a common challenge that can be influenced by reaction conditions, including the choice of base, solvent, and the electronic and steric nature of the substituents on the indazole ring. nih.gov

For N-alkylation, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity for various substituted indazoles. nih.gov Conversely, the presence of electron-withdrawing groups at the C-7 position, such as -NO₂ or -CO₂Me, can direct the reaction to favor the N-2 regioisomer. nih.gov

Metal-mediated reactions also offer a high degree of regiocontrol. A silver(I)-mediated intramolecular oxidative C-H bond amination has been developed for the synthesis of 1H-indazoles, providing a route to specific isomers that might be difficult to obtain otherwise. nih.gov Furthermore, in the synthesis of related pyrazole systems, regioselective outcomes can be achieved by carefully choosing the synthetic pathway. For instance, 5-hydroxy-1H-pyrazoles can be synthesized via acid-catalyzed transamination followed by base-catalyzed cyclization, while their 3-hydroxy regioisomers can be obtained through a different route involving acylation of hydrazines followed by cyclization with a different reagent. nih.gov These strategies for controlling isomer formation are critical for the targeted synthesis of this compound.

Strategies for Preferential 1H- vs. 2H-Indazole Formation

The formation of the indazole ring system often leads to a mixture of 1H- and 2H-isomers. The regioselectivity of the reaction is a critical aspect, as the biological and chemical properties of the two isomers can differ significantly. The 1H-indazole tautomer is generally recognized as being thermodynamically more stable than the 2H-indazole form. researchgate.netresearchgate.net This inherent stability is a key factor that can be exploited in synthetic strategies to favor the formation of the 1H-isomer.

Several synthetic strategies are employed to achieve regioselective synthesis of 1H-indazoles. One common approach involves the cyclization of suitably substituted aryl hydrazones. For instance, the reaction of arylhydrazones with an ortho-substituent capable of participating in ring closure can lead to the formation of the indazole ring. The choice of reaction conditions, including the base and solvent, can significantly influence the ratio of 1H- to 2H-isomers. Studies on related compounds, such as methyl 5-bromo-1H-indazole-3-carboxylate, have shown that the use of specific bases can drive the reaction towards the desired N1-substituted product. researchgate.net

Another powerful method for constructing the 1H-indazole skeleton is through a [3+2] cycloaddition reaction between an aryne and a diazo compound. organic-chemistry.org This approach allows for the formation of the pyrazole ring fused to the benzene ring in a single step. The initial product of this reaction is often a 3H-indazole, which then rearranges to the more stable 1H-indazole.

Furthermore, intramolecular C-H amination reactions have emerged as a modern and efficient method for the synthesis of 1H-indazoles. For example, a silver(I)-mediated intramolecular oxidative C-H bond amination has been successfully applied to synthesize N-aryl-1H-indazole-3,6-dicarboxylates, which are structurally analogous to the target compound. nih.gov This method highlights the potential for direct C-H functionalization to achieve the desired indazole core.

A plausible and direct route to this compound involves the diazotization of a corresponding substituted aniline, followed by an intramolecular cyclization. Specifically, the synthesis could commence from dimethyl 4-amino-3-methylbenzoate. The diazotization of the amino group, followed by an intramolecular reaction where the newly formed diazonium salt is attacked by the ortho-methyl group, would lead to the formation of the indazole ring. Subsequent oxidation of the methyl group at the 3-position to a carboxylic acid and esterification would yield the final product. Optimization of the diazotization and cyclization conditions is crucial to maximize the yield of the desired 1H-indazole product. researchgate.netnih.gov

The following table summarizes various synthetic strategies for indazole derivatives, highlighting the reaction type and key features relevant to achieving 1H-regioselectivity.

Synthetic Strategy Key Intermediates/Reactants Reaction Conditions Key Features for 1H-Selectivity Reference
N-Alkylation1H-Indazole, Alkyl HalideBase (e.g., NaH), Solvent (e.g., THF)Thermodynamic control, formation of the more stable 1H-isomer. nih.gov
Cyclization of HydrazonesAryl HydrazonesBase or Acid CatalysisPre-functionalized starting material directs cyclization. rsc.org
[3+2] CycloadditionArynes, Diazo CompoundsFluoride source (e.g., CsF)In-situ generation of reactive intermediates. organic-chemistry.org
Intramolecular C-H AminationN-ArylhydrazonesOxidant (e.g., Ag(I) salts)Direct formation of the N-N bond. nih.gov
Diazotization-Cyclizationortho-Substituted AnilinesNitrite source (e.g., NaNO₂), AcidIntramolecular reaction driven by proximity of reacting groups. researchgate.netnih.gov

Stereochemical Aspects in Indazole Synthesis (if applicable to this compound class)

For the specific compound, this compound, there are no chiral centers, and therefore, stereochemical considerations are not directly applicable to the final product itself. However, it is important to consider the broader context of indazole synthesis where stereochemistry can be a critical factor.

In the synthesis of indazole derivatives with a stereocenter, particularly at the C3 position, controlling the stereochemical outcome is a significant challenge. Enantioselective synthesis of such compounds often requires the use of chiral auxiliaries, catalysts, or starting materials. For instance, highly enantioselective methods have been developed for the synthesis of C3-allyl indazoles bearing quaternary stereocenters using copper hydride (CuH) catalysis. This demonstrates that with the appropriate synthetic design, high levels of stereocontrol can be achieved in the functionalization of the indazole ring.

While not directly pertinent to the achiral target molecule, the principles of stereoselective synthesis are crucial for the development of a broader range of indazole-based compounds with potential therapeutic applications where specific stereoisomers are required for biological activity.

Optimization and Scale-Up Considerations for Preparative Synthesis

The transition from a laboratory-scale synthesis to a larger, preparative scale for industrial production necessitates careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered for optimization and scale-up.

Reaction Parameter Optimization:

A key aspect of optimization involves a systematic study of reaction parameters. This includes the concentration of reactants, reaction temperature, and reaction time. For a diazotization-cyclization sequence, controlling the temperature is critical to prevent the decomposition of the diazonium salt intermediate. The choice of solvent is also crucial, as it can affect the solubility of reactants and intermediates, as well as the reaction rate and selectivity. nih.gov

Catalyst and Reagent Selection:

For syntheses involving catalysts, such as the C-H amination or cross-coupling reactions, the choice of catalyst and its loading are important optimization parameters. Minimizing the amount of expensive transition metal catalysts is a key consideration for cost-effective large-scale production. The use of robust and reusable catalysts is also highly desirable. bohrium.com

Work-up and Purification:

The work-up and purification procedures must be scalable. Crystallization is often the preferred method for purification on a large scale as it can be more efficient and cost-effective than chromatography. The development of a robust crystallization process to obtain the final product in high purity is a critical step in process development. google.com

Safety Considerations:

On a large scale, the exothermic nature of certain reactions, such as diazotization, must be carefully managed to prevent thermal runaways. The use of flow chemistry can offer significant advantages in terms of safety and scalability for such hazardous reactions, allowing for better temperature control and a smaller reaction volume at any given time. researchgate.net A recent study on the development of a selective and scalable N1-indazole alkylation demonstrated the successful scale-up of the reaction to a 100 g scale, highlighting the importance of data-driven process development for safe and efficient large-scale manufacturing. nih.gov

The following table outlines key considerations for the optimization and scale-up of a hypothetical synthesis of this compound.

Parameter Considerations for Optimization and Scale-Up
Starting Materials Availability, cost, and purity of starting materials like dimethyl 4-amino-3-methylbenzoate.
Reaction Conditions Precise control of temperature, especially during diazotization. Optimization of solvent and pH.
Reagent Stoichiometry Minimizing excess reagents to reduce cost and waste.
Work-up Procedure Development of a scalable extraction and washing protocol.
Purification Establishing a reliable crystallization method to achieve high purity without the need for chromatography.
Safety Thorough thermal hazard assessment of exothermic steps. Consideration of flow chemistry for hazardous reactions.
Process Control Implementation of in-process controls to monitor reaction progress and ensure consistency.

Reactivity and Transformation of Dimethyl 1h Indazole 3,5 Dicarboxylate

Electrophilic Aromatic Substitution Reactions on the Indazole Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In the case of the indazole ring system, substitution typically occurs on the benzene (B151609) portion of the molecule. The outcome of these reactions is governed by the directing effects of the existing substituents. The two methoxycarbonyl groups (-CO₂Me) on Dimethyl 1H-indazole-3,5-dicarboxylate are electron-withdrawing and act as deactivating meta-directors. uci.edu Conversely, the pyrazole (B372694) part of the heterocycle can influence the electron density of the fused benzene ring.

Nitration and halogenation are classic electrophilic aromatic substitution reactions. youtube.comchemistry.coach For nitration, a mixture of nitric acid and sulfuric acid is typically used to generate the active electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com For halogenation, a halogen (e.g., Br₂ or Cl₂) is activated with a Lewis acid catalyst. chemistry.coach

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)Rationale
Nitration HNO₃, H₂SO₄Dimethyl 4-nitro-1H-indazole-3,5-dicarboxylate and/or Dimethyl 6-nitro-1H-indazole-3,5-dicarboxylateThe C4 and C6 positions are meta to the deactivating C5-ester group and are the most activated positions of the benzene portion of the indazole ring.
Bromination Br₂, FeBr₃Dimethyl 4-bromo-1H-indazole-3,5-dicarboxylate and/or Dimethyl 6-bromo-1H-indazole-3,5-dicarboxylateSimilar to nitration, the electrophilic bromine is directed to the C4 and C6 positions.

While general EAS patterns are predictable, modern synthetic methods often employ directed functionalization to achieve higher regioselectivity. This can involve pre-functionalizing the molecule with a directing group or using organometallic intermediates. For indazoles, direct C-H activation and functionalization represent an advanced strategy to introduce substituents at specific positions, potentially overcoming the inherent directing effects of existing groups. Such studies would be necessary to selectively functionalize positions that are disfavored under standard EAS conditions, like the C7 position.

Nucleophilic Reactions Involving the Ester Functionalities

The two dimethyl ester groups at C3 and C5 are susceptible to nucleophilic acyl substitution. These reactions allow for the conversion of the esters into other functional groups, such as carboxylic acids, amides, or other esters.

Ester hydrolysis, the conversion of an ester to a carboxylic acid, can be achieved under acidic or basic conditions. Basic hydrolysis (saponification) with a reagent like sodium hydroxide (B78521) in an aqueous or alcoholic solvent would yield the corresponding dicarboxylate salt, which upon acidic workup produces 1H-indazole-3,5-dicarboxylic acid.

Transesterification involves the reaction of the ester with an alcohol, typically in the presence of an acid or base catalyst, to exchange the alkoxy group. For instance, reacting this compound with ethanol (B145695) could produce the corresponding diethyl ester.

The ester groups can be converted into amides by reacting with ammonia (B1221849) or a primary or secondary amine. acs.orgresearchgate.net This transformation, known as aminolysis, can sometimes be performed by heating the ester with the amine, but often requires activation or catalysis. The resulting indazole-3,5-dicarboxamides are valuable intermediates in medicinal chemistry. nih.gov For example, the synthesis of various 1H-indazole-3-carboxamide derivatives has been reported as a key step in developing potent enzyme inhibitors. nih.govnih.gov

Reduction of the ester groups to primary alcohols can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform this compound into (1H-indazole-3,5-diyl)dimethanol, providing another route for further functionalization.

Table 2: Transformations of the Ester Functionalities

Reaction TypeReagents/ConditionsProduct Functional Group
Hydrolysis NaOH, H₂O/MeOH, then H₃O⁺Carboxylic Acid (-COOH)
Transesterification R'OH, H⁺ or R'O⁻ catalystNew Ester (-COOR')
Amidation R'R''NH, heat or catalystAmide (-CONR'R'')
Reduction LiAlH₄, then H₂OPrimary Alcohol (-CH₂OH)

Modifications at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be functionalized, most commonly through alkylation or acylation. The reaction of the indazole anion with an electrophile often leads to a mixture of N1 and N2 substituted products. nih.gov The ratio of these regioisomers is highly dependent on the reaction conditions (base, solvent, temperature) and the electronic and steric nature of the substituents on the indazole ring. beilstein-journals.org

The 1H-tautomer of indazole is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgaustinpublishinggroup.com In the case of this compound, the presence of electron-withdrawing ester groups at both the C3 and C5 positions significantly influences the regioselectivity of N-functionalization.

Research on substituted indazoles has shown that an electron-withdrawing group like a methyl ester at the C7 position can lead to excellent N2-regioselectivity. beilstein-journals.org While the subject molecule has esters at C3 and C5, this suggests that the electronic effects of these groups will play a crucial role. Conditions that favor thermodynamic control often lead to the N1-isomer, which is typically more stable. nih.gov Conversely, kinetically controlled reactions or specific catalytic systems might favor the N2-isomer. wuxibiology.com For example, using sodium hydride in THF is a promising system for selective N1-alkylation of many indazoles, whereas N2-alkylation can be achieved with high selectivity using alkyl trichloroacetimidates under acidic conditions. beilstein-journals.orgwuxibiology.com

N-Alkylation and N-Arylation Strategies

The N-alkylation and N-arylation of indazoles are fundamental transformations that significantly influence their biological properties. The indazole ring possesses two nitrogen atoms, N1 and N2, leading to the potential for regioisomeric products upon substitution. nih.gov The regioselectivity of these reactions is often influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating or arylating agent, as well as the electronic and steric effects of substituents on the indazole ring. nih.govbeilstein-journals.org

For this compound, the presence of electron-withdrawing carboxylate groups at the C3 and C5 positions plays a crucial role in directing the regioselectivity of N-substitution. Generally, N-alkylation of the indazole scaffold can be challenging, often resulting in a mixture of N1 and N2 isomers. nih.gov However, specific conditions have been developed to favor one regioisomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity in the alkylation of various substituted indazoles. nih.govbeilstein-journals.org This selectivity is attributed to the coordination of the sodium cation with the N2 nitrogen and a nearby electron-rich atom, such as the oxygen of a C3-substituent. nih.gov

Conversely, conditions for achieving N2-selectivity have also been explored. For example, employing indazoles with electron-withdrawing substituents at the C7 position, such as a nitro or carboxylate group, has been found to confer excellent N2-regioselectivity. beilstein-journals.org While specific studies on this compound are limited, the general principles of indazole N-alkylation suggest that the interplay of the C3 and C5 ester groups will significantly impact the N1/N2 ratio.

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

Indazole SubstrateAlkylating AgentBase/SolventN1:N2 RatioReference
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl TosylatesCs2CO3/DMF>98:2 (N1) nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl TosylatesPPh3/DIAD/THF>2:98 (N2) nih.gov
3-Carboxymethyl-1H-indazoleAlkyl BromideNaH/THF>99:1 (N1) nih.gov
7-CO2Me-1H-indazoleAlkyl BromideNaH/THF4:96 (N2) beilstein-journals.org

This table presents data on related substituted indazoles to infer the potential reactivity of this compound.

N-arylation of indazoles can be achieved through methods such as copper-catalyzed cross-coupling reactions with diaryliodonium salts, which have demonstrated complete N2-regiocontrol. researchgate.net The development of regioselective N-functionalization methods is crucial for the synthesis of specific indazole-based drug candidates. nih.gov

N-Acylation Reactions

N-acylation of indazoles is another important transformation for creating diverse derivatives. Similar to alkylation, the regioselectivity of acylation can be controlled. It has been suggested that N-acylation of indazoles can regioselectively provide the N1-substituted regioisomer. nih.gov This is often attributed to the thermodynamic stability of the N1-acylindazole, where the N2-acylindazole, if formed, may isomerize to the more stable N1 product. nih.govbeilstein-journals.org

A one-pot direct N-acylation of indazole with carboxylic acids has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system. This method provides N1-acyl indazoles in high yields with high N1 selectivity without the need for activated carboxylic acid derivatives or high temperatures. researchgate.net An electrochemical method has also been reported for the selective N1-acylation of indazoles, where the indazole is first reduced to the indazole anion. organic-chemistry.orgorganic-chemistry.org

For this compound, the electron-withdrawing nature of the ester groups would likely influence the reactivity of the nitrogen atoms towards acylation. While specific data on this compound is scarce, the general trends in indazole chemistry suggest that N1-acylation would be the favored pathway under thermodynamic control.

Transition Metal-Catalyzed Cross-Coupling Reactions of Functionalized Indazoles

Transition metal-catalyzed cross-coupling reactions are powerful tools for the C-functionalization of heterocyclic compounds, including indazoles. mdpi.comresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. tezu.ernet.in

Suzuki-Miyaura, Sonogashira, and Heck Type Couplings

The Suzuki-Miyaura, Sonogashira, and Heck reactions are among the most widely used palladium-catalyzed cross-coupling reactions. tezu.ernet.inrsc.org These methods have been successfully applied to functionalized indazoles to introduce aryl, vinyl, and alkynyl substituents. researchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comtezu.ernet.in This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. mdpi.comtezu.ernet.in For indazole derivatives, Suzuki-Miyaura coupling has been used for the C3-functionalization of 3-iodo-1H-indazoles. mdpi.com The use of ferrocene-based palladium complexes as catalysts has shown good catalytic outputs. mdpi.com

The Sonogashira coupling reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nii.ac.jpresearchgate.net This reaction is a reliable method for introducing alkynyl groups onto the indazole core. researchgate.net Sequential Sonogashira and Suzuki reactions on dihaloindazoles have been employed to synthesize a variety of disubstituted indoles and indazoles. researchgate.net

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene. researchgate.net This method has also been utilized for the functionalization of indazoles, allowing for the introduction of vinyl substituents. researchgate.net

For a molecule like this compound, if it were to be halogenated at a specific carbon position, these cross-coupling reactions would provide a versatile platform for further derivatization, leading to a wide range of novel compounds with potential biological activities.

Table 2: Examples of Cross-Coupling Reactions on Functionalized Indazoles

Reaction TypeIndazole SubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki-Miyaura3-Iodo-1H-indazoleArylboronic acidPdCl2(dppf)3-Aryl-1H-indazole mdpi.com
Sonogashira5-Bromo-3-iodoindazoleTerminal alkynePd/Cu catalyst3-Alkynyl-5-bromoindazole researchgate.net
Heck4-Iodoindazole derivativeAlkenePd catalyst4-Vinylindazole derivative researchgate.net

This table illustrates the application of cross-coupling reactions on various functionalized indazoles.

Chemo- and Regioselectivity in Reactions of Multi-Functionalized Indazole Derivatives

The presence of multiple functional groups on the indazole ring, as in this compound, introduces challenges and opportunities regarding chemo- and regioselectivity. mdpi.com The reactivity of one functional group can be influenced by the presence of others, and selective transformation of a specific site requires careful control of reaction conditions.

As discussed in the context of N-alkylation (Section 3.3.1), the regioselectivity between the N1 and N2 positions is a primary concern. The electronic effects of the two ester groups in this compound are expected to play a significant role. Electron-withdrawing groups generally favor N1-alkylation under certain conditions due to thermodynamic stability. nih.govbeilstein-journals.org

Furthermore, in reactions involving the aromatic ring, the directing effects of the existing substituents (the pyrazole ring and the two ester groups) will determine the position of further functionalization, such as halogenation or nitration. The interplay between these groups will dictate the regiochemical outcome of electrophilic aromatic substitution reactions.

In the context of cross-coupling reactions on a di-halogenated indazole derivative, the relative reactivity of the two halogen atoms can be exploited for sequential and selective functionalization. For instance, the greater reactivity of an iodine substituent compared to a bromine substituent allows for selective Sonogashira coupling at the iodo-position, followed by a Suzuki coupling at the bromo-position. researchgate.net

Photochemical and Electrochemical Transformations of Indazoles

The photochemical and electrochemical behavior of indazoles offers alternative pathways for their transformation and functionalization.

Photochemical transformations of indazoles can lead to interesting rearrangements. A notable photochemical reaction is the conversion of 1H- and 2H-indazoles into benzimidazoles. nih.gov This transformation proceeds under mild conditions and involves an excited-state tautomerization of the 1H-indazole to a 2H-isomer, which then undergoes a photochemical rearrangement. nih.gov The efficiency of this phototransposition can be influenced by the substituents on the indazole ring and the wavelength of light used. scilit.com For this compound, the electron-withdrawing ester groups might affect the electronic transitions and the stability of the intermediates involved in the photochemical process.

Electrochemical transformations provide another avenue for the selective functionalization of indazoles. An electrochemical method has been developed for the selective N1-acylation of indazoles. organic-chemistry.orgorganic-chemistry.org This process involves the reduction of the indazole to form an indazole anion, which then reacts with an acid anhydride (B1165640) to selectively acylate the N1 position. This technique offers a mild and efficient alternative to traditional chemical methods. The applicability of this method to this compound would depend on the electrochemical stability of the ester groups under the reaction conditions.

Structural Elucidation and Spectroscopic Characterization Methodologies for Dimethyl 1h Indazole 3,5 Dicarboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic compounds in solution and, increasingly, in the solid state. For Dimethyl 1H-indazole-3,5-dicarboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Experiments for Structural Assignment

The structural backbone of this compound is systematically pieced together using a series of NMR experiments. nist.gov

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum provides the initial overview of the proton environment. Key signals include the N-H proton of the indazole ring, the aromatic protons on the benzene (B151609) ring, and the methyl protons of the two ester groups. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for determining their relative positions. For instance, in related indazole systems, the N-H proton often appears as a broad singlet at a downfield chemical shift (typically >10 ppm). mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the two distinct carbonyl carbons of the ester groups, the carbons of the indazole ring system, and the methyl carbons of the esters. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. capotchem.com For this compound, COSY would reveal the coupling between adjacent aromatic protons, helping to confirm their substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This allows for the unambiguous assignment of which proton is attached to which carbon. For this molecule, it would link the aromatic proton signals to their corresponding carbon signals and the methyl proton signals to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is instrumental in piecing together the molecular skeleton. columbia.edu Key HMBC correlations would be observed from the methyl protons to the ester carbonyl carbons, and from the aromatic protons to adjacent and quaternary carbons within the indazole ring, thus confirming the positions of the dicarboxylate groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing through-space correlations. This can be useful in determining the stereochemistry and conformation of the molecule, although for a relatively rigid system like this compound, its primary utility might be to confirm assignments made through other 2D NMR techniques.

Table 1: Representative ¹H and ¹³C NMR Data for a Dimethyl Indazole Dicarboxylate Analog

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)
3-COOCH₃-4.08 (s)3-C=O
5-COOCH₃-3.96 (s)5-C=O
3-C=O162.7--
5-C=O166.8--
C-3136.2--
C-3a126.7--
C-4124.08.35 (d, J=7.0)C-5, C-7a
C-5125.7--
C-6122.38.03 (d, J=9.5)C-4, C-7a
C-7113.28.34 (s)C-3a, C-5
C-7a140.1--
N-H->10 (br s)-

Data is based on a closely related analog, Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate, and serves as a representative example. Actual values for this compound may vary. nih.gov

Solid-State NMR Applications for Structural Polymorphism Analysis (methodology focus)

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by these interactions, which provide rich structural information.

For a compound like this compound, ssNMR can be used to identify and characterize different polymorphs by exploiting differences in their local molecular environments. The primary ssNMR technique employed is Cross-Polarization Magic Angle Spinning (CP/MAS). Ultrafast magic angle spinning techniques can further enhance resolution for proton-detected experiments. sciforum.net

By comparing the ¹³C CP/MAS spectra of different batches or crystalline forms, one can identify polymorphism through variations in chemical shifts, the appearance of new peaks, or changes in peak multiplicities. These spectral differences arise from distinct intermolecular packing arrangements and hydrogen-bonding networks in the crystal lattice of each polymorph. sciforum.net 2D ssNMR experiments, analogous to their solution-state counterparts, can further probe the through-bond and through-space connectivities within the solid state, providing detailed insights into the packing and conformation of each polymorphic form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of this compound, confirming its atomic composition. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. researchgate.net The high mass accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.net The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure by identifying characteristic neutral losses and fragment ions. researchgate.net

For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methoxy (B1213986) radical (•OCH₃) from one of the ester groups.

Loss of methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O) from the ester functionalities.

Cleavage of the ester group to form an acylium ion.

Decarboxylation (loss of CO₂).

Fissions within the indazole ring system, which are common for this class of compounds. columbia.edu

By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed, and it can be distinguished from its isomers.

Table 2: Predicted Key Mass Fragments for this compound

m/z Value (Predicted)IdentityFragmentation Pathway
234[M]⁺•Molecular Ion
203[M - •OCH₃]⁺Loss of a methoxy radical
175[M - CO₂CH₃]⁺Cleavage of a methoxycarbonyl group
143[M - CO₂CH₃ - CH₃OH]⁺Subsequent loss of methanol
115[Indazole ring fragment]⁺Rupture of the heterocyclic ring

These are predicted fragments based on the fragmentation of similar indazole structures. Actual experimental results would be required for confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. d-nb.info They are particularly useful for identifying the functional groups present in a compound.

In the IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretch: A broad band typically in the region of 3300-3500 cm⁻¹ associated with the indazole N-H group.

C-H stretches: Aromatic C-H stretches appearing just above 3000 cm⁻¹, and aliphatic C-H stretches from the methyl groups appearing just below 3000 cm⁻¹.

C=O stretch: A strong, sharp absorption band for the ester carbonyl groups, typically found in the range of 1700-1730 cm⁻¹. nih.gov

C=C and C=N stretches: A series of bands in the 1450-1620 cm⁻¹ region corresponding to the stretching vibrations of the aromatic and heterocyclic rings.

C-O stretches: Strong bands in the 1000-1300 cm⁻¹ region due to the C-O stretching of the ester groups.

Raman spectroscopy provides complementary information. rsc.org While the C=O stretch is also visible in Raman, non-polar bonds, such as the C=C bonds of the aromatic ring, often produce stronger signals in Raman than in IR spectroscopy. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300-3500Medium, Broad
Aromatic C-HStretch3000-3100Medium
Aliphatic C-HStretch2850-2960Medium
C=O (Ester)Stretch1700-1730Strong, Sharp
C=C/C=N (Ring)Stretch1450-1620Medium to Weak
C-O (Ester)Stretch1000-1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like this compound. The indazole ring system, being aromatic, possesses π-electrons that can be excited by absorbing ultraviolet or visible light. The resulting spectrum provides information on the energy gaps between electronic orbitals.

The electronic absorption spectra of indazole derivatives are typically characterized by bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high in intensity. The n → π* transitions, resulting from the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are typically weaker.

For this compound, the presence of two carbonyl ester groups, which are electron-withdrawing, is expected to influence the position and intensity of these absorption bands. These substituents can extend the conjugated system and modulate the energy levels of the molecular orbitals. Studies on other 3-substituted-1H-indazoles have shown that the nature of the substituent significantly impacts the photophysical properties, with some derivatives exhibiting strong fluorescence. nih.gov The introduction of carbonyl groups often leads to a bathochromic (red) shift of the π → π* absorption bands. While specific experimental λmax values for this compound are not detailed in the available literature, analysis of related heterocyclic dyes shows absorption maxima ranging from 355 to 495 nm, depending on the specific structure and solvent used. globalresearchonline.net The choice of solvent can also influence the spectrum by stabilizing the ground or excited states to different extents.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. For a molecule like this compound, crystallography can verify the substitution pattern on the indazole ring and determine the conformation of the methyl ester groups.

Beyond the individual molecule, crystallographic analysis reveals how molecules pack together in the crystal lattice. This allows for a detailed study of non-covalent intermolecular interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces, which govern the physical properties of the material. researchgate.netmdpi.com

Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. nih.gov It requires growing a high-quality, single crystal of the compound, which is then irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the unit cell, from which the atomic positions can be determined.

While a specific crystal structure for this compound has not been reported in the surveyed literature, the analysis of closely related structures provides an excellent example of the data obtained. For instance, the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid has been determined. researchgate.net In this related compound, the analysis revealed the formation of intermolecular O—H···O hydrogen bonds, which link molecules into centrosymmetric dimers. researchgate.net This type of detailed interaction analysis is crucial for understanding the supramolecular chemistry of indazole derivatives.

The crystallographic data obtained from a typical SC-XRD experiment includes the unit cell parameters and the space group, which define the crystal's symmetry and dimensions.

Table 1: Representative Crystallographic Data for an Analogous Indazole Derivative (1-Methyl-1H-indazole-3-carboxylic acid)

Parameter Value
Chemical Formula C₉H₈N₂O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.5470 (15)
b (Å) 14.873 (3)
c (Å) 14.924 (3)
β (°) 93.10 (3)
Volume (ų) 1672.7 (6)
Z 8

Data sourced from a study on 1-Methyl-1H-indazole-3-carboxylic acid. researchgate.net

Powder X-ray Diffraction (PXRD) is a versatile and rapid technique used to analyze microcrystalline samples. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample containing a multitude of small, randomly oriented crystallites.

The technique provides a diffraction pattern, which is a plot of scattered X-ray intensity versus the scattering angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. Therefore, PXRD is primarily used for:

Phase Identification: By comparing the experimental powder pattern to databases of known patterns, one can identify the crystalline compound.

Purity Assessment: The presence of sharp peaks corresponding to impurities can be easily detected, making it an excellent tool for assessing the purity of a synthesized crystalline material.

Analysis of Crystalline Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct powder patterns.

Although an experimental powder pattern for this compound is not available, a theoretical pattern can be calculated if single-crystal X-ray data were known. This simulated pattern is useful for confirming that a bulk, synthesized sample corresponds to the material analyzed by single-crystal methods. youtube.com

Theoretical and Computational Studies of Dimethyl 1h Indazole 3,5 Dicarboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and the most stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov It is widely employed for geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.govyoutube.com For indazole derivatives, calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.govepstem.net

The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. These calculated values can be compared with experimental data, if available, to validate the computational model. The optimized geometry represents a true minimum on the potential energy surface, which is confirmed by the absence of any imaginary frequencies in a subsequent frequency calculation. researchgate.net

Interactive Table 1: Predicted Geometrical Parameters for Dimethyl 1H-indazole-3,5-dicarboxylate (Illustrative) Note: This table presents typical, illustrative values based on DFT calculations for related heterocyclic compounds, as specific experimental data for the title compound is not readily available in the provided sources.

ParameterAtoms InvolvedBond Length (Å)Bond Angle (°)
Bond LengthC-C (benzene ring)~1.39 - 1.41
Bond LengthN-N (indazole ring)~1.35
Bond LengthC=O (ester)~1.21
Bond LengthC-O (ester)~1.35
Bond AngleC-N-N (indazole ring)~112
Bond AngleN-N-C (indazole ring)~105
Bond AngleO=C-O (ester)~125

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. pku.edu.cn The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

Interactive Table 2: FMO Properties of this compound (Illustrative) Note: Values are representative examples based on studies of similar indazole derivatives. nih.govresearchgate.net

ParameterEnergy (eV)Significance
HOMO Energy-6.5 to -7.0Electron-donating capability
LUMO Energy-1.8 to -2.2Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.5 to 5.0Chemical stability and reactivity

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). wikipedia.orgjuniperpublishers.com This method allows for the investigation of hybridization, bond polarity, and delocalization effects arising from intramolecular charge transfer. juniperpublishers.commdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the intricate steps of a chemical reaction. It allows for the study of transient species and high-energy states that are difficult or impossible to observe experimentally.

The mechanism of a chemical reaction can be modeled as a path on the potential energy surface connecting reactants to products. The highest point along the lowest energy path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. researchgate.net Computational methods can locate and characterize the geometry of these transition states. A true TS is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net By modeling the reaction pathway, chemists can gain a deep understanding of how bonds are formed and broken during a reaction, such as the cyclization step in indazole synthesis. researchgate.netelsevierpure.com

The activation energy (Ea) is the energy difference between the reactants and the transition state and is a crucial factor determining the rate of a chemical reaction. vernier.com Computational chemistry allows for the direct calculation of this energy barrier. pku.edu.cn By applying Transition State Theory (TST), the calculated activation energy can be used to predict the reaction rate constant (k).

This predictive power is invaluable for understanding reaction kinetics and comparing the feasibility of different potential reaction pathways. copernicus.org For example, by calculating the activation energies for different cyclization mechanisms of an indazole precursor, researchers can determine the most likely pathway under specific conditions, guiding the optimization of synthetic protocols.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, primarily leveraging density functional theory (DFT), are instrumental in predicting the spectroscopic behavior of molecules like this compound. These computational methods provide a framework for understanding and interpreting experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational chemistry is a powerful tool for structural elucidation. nih.gov For this compound, this process typically involves a multi-step approach. First, the molecule's geometry is optimized, often using a DFT method like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). elixirpublishers.comresearchgate.net Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly applied to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govnih.gov

These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is subjected to the same level of theory. Recent advancements have also integrated deep learning and graph neural networks (GNNs) with DFT calculations to enhance the accuracy of these predictions. nih.gov While experimental results can differ slightly from theoretical ones due to solvent effects and intermolecular interactions, the computed values are generally in good agreement and are crucial for assigning signals in complex spectra. nih.gov

Below is an illustrative data table showing the kind of output generated from a computational NMR prediction for a molecule like this compound. The values are representative of the format and not actual calculated data for this specific compound.

Table 1: Example of Predicted vs. Experimental NMR Chemical Shifts (δ in ppm) This table is for illustrative purposes only.

Atom Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm)
C3 145.2 144.8 - -
C3a 122.5 122.1 - -
C4 121.8 121.5 8.15 8.12
C5 125.0 124.7 - -
C6 123.4 123.0 7.90 7.88
C7 110.9 110.6 7.45 7.42
C7a 140.1 139.8 - -
C=O (Pos 3) 165.8 165.5 - -
C=O (Pos 5) 166.2 165.9 - -
OCH₃ (Pos 3) 52.7 52.4 3.95 3.93
OCH₃ (Pos 5) 53.1 52.8 4.01 3.99

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). elixirpublishers.com This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). nih.gov The parent 1H-indazole core possesses characteristic UV absorption bands; the 1H-tautomer absorbs light less strongly than the 2H-tautomer at certain wavelengths. researchgate.net The introduction of two dimethyl carboxylate groups onto this scaffold is expected to modify the electronic structure and, consequently, the absorption spectrum.

The prediction process involves calculating the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The results, including oscillator strengths, can be used to simulate the entire UV-Vis spectrum. researchgate.net Computational models can be trained on large datasets of experimental and calculated spectra to improve predictive accuracy. nih.gov

Table 2: Example of Predicted Electronic Transition Data This table is for illustrative purposes only and shows typical TD-DFT output.

Transition Excitation Energy (eV) Wavelength (λmax) (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 3.97 312 0.25 HOMO → LUMO
S₀ → S₂ 4.43 280 0.18 HOMO-1 → LUMO

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. elsevier.com For this compound, MD simulations can explore its conformational landscape, particularly the rotational freedom of the two methyl ester groups, and analyze how these conformations are influenced by the surrounding solvent. nih.gov

The simulation begins by placing the molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), or dimethyl sulfoxide). rsc.org By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes the positions and velocities of atoms over a set period. elsevier.com

Analysis of this trajectory provides insights into several properties:

Conformational Flexibility: The simulation reveals the preferred orientations of the ester groups and the energetic barriers between different conformations.

Solvent Effects: The organization of solvent molecules around the solute can be examined. rsc.org Parameters such as the radial distribution function can show how different parts of the indazole derivative (e.g., the hydrophilic N-H group and ester oxygens versus the hydrophobic aromatic rings) interact with the solvent.

Structural Stability: Metrics like the Radius of Gyration (Rg) and the Solvent Accessible Surface Area (SASA) can be calculated to quantify the compactness and solvent exposure of the molecule over time. nih.gov For instance, the presence of certain cosolvents can increase both Rg and SASA. nih.gov

Table 3: Illustrative Output from an MD Simulation in Different Solvents This table is for illustrative purposes only.

Solvent Average Radius of Gyration (Rg) (nm) Average Solvent Accessible Surface Area (SASA) (nm²)
Water 0.45 3.5
Methanol 0.48 3.8

Structure-Activity/Property Relationship (SAR/SPR) Modeling (General Principles, not specific properties)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational in medicinal chemistry and materials science. For the indazole class of compounds, SAR principles are well-established for various biological targets. nih.govnih.gov These studies systematically modify the chemical structure to understand how specific functional groups and their positions influence a molecule's activity or properties. elsevierpure.com

General SAR principles for indazole derivatives include:

Core Structure: The indazole ring itself is often crucial for activity, proving more potent than related scaffolds like benzoimidazole in certain contexts. nih.gov

Substitution Patterns: The specific placement of substituents on the indazole ring is critical. For instance, in studies of indazole-3-carboxamides as channel blockers, the regiochemistry of the amide linker was found to be essential for activity. nih.gov Similarly, for HIF-1 inhibitors, the nature and position of substituted groups on the indazole skeleton were crucial for high efficacy. elsevierpure.com

Functional Group Modification: The activity of indazole derivatives can be fine-tuned by altering functional groups through reactions like esterification, substitution, and coupling. nih.gov For the YC-1 family of compounds, modifications to the functional groups on the aromatic ring significantly impacted bioactivity. nih.govresearchgate.net

In the context of this compound, an SAR/SPR analysis would involve synthesizing and testing analogues where the methyl esters are changed to other groups (e.g., ethyl esters, amides, carboxylic acids) or where additional substituents are placed on the benzene (B151609) ring portion of the indazole core. By comparing the properties of these new derivatives, a predictive model can be built to guide the design of molecules with optimized characteristics.

Applications of Dimethyl 1h Indazole 3,5 Dicarboxylate As a Synthetic Building Block and Ligand

Precursor in the Synthesis of Complex Heterocyclic Systems

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its presence in numerous bioactive molecules and approved pharmaceuticals. nih.govmdpi.com Consequently, methods for its functionalization are of significant interest. Dimethyl 1H-indazole-3,5-dicarboxylate serves as an excellent starting point for creating libraries of substituted indazoles, leveraging the reactivity of both the heterocyclic core and its ester substituents.

While direct annulation and ring-expansion reactions starting from this compound are not extensively detailed in current literature, the functionalization of the indazole core is a key strategy for building precursors to polycyclic systems. The N-H bond of the pyrazole (B372694) ring is a primary site for reactivity, readily undergoing N-alkylation or N-arylation. nih.govmdpi.com Studies on various substituted indazoles show that regioselectivity (N-1 vs. N-2 substitution) can be controlled by the choice of reagents and reaction conditions, with the electronic nature of substituents on the benzene (B151609) ring playing a crucial role. nih.govbeilstein-journals.org For instance, the presence of an electron-withdrawing CO₂Me group at the C-7 position has been shown to confer excellent N-2 regioselectivity during alkylation. nih.gov

Furthermore, modern cross-coupling methodologies enable the functionalization of the C-H bonds of the indazole ring. The C-3 position, in particular, can be arylated through Suzuki-Miyaura cross-coupling reactions after its conversion to a 3-iodo-indazole intermediate. mdpi.com These N-1 and C-3 functionalized derivatives are primed for subsequent intramolecular cyclization reactions, which can be designed to form additional fused rings, thereby generating complex polycyclic architectures.

The true utility of this compound as a scaffold lies in the multiple, distinct reaction sites it offers for diversification. The N-1 position can be selectively functionalized, and the two methyl ester groups can be manipulated to introduce a wide range of other functionalities. beilstein-journals.orgresearchgate.net

The ester groups can be hydrolyzed to the corresponding 1H-indazole-3,5-dicarboxylic acid, which provides two new reactive handles for further chemistry. These carboxylic acid groups can be converted into amides by coupling with various amines, a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov This was demonstrated in the characterization of synthetic cannabinoids where an indazole-3-carboxamide structure was identified, formed from a precursor that had a methyl ester at the C-3 position. nih.gov This highlights the role of the ester as a stable precursor that can be readily converted to a more complex amide linkage.

The combination of N-alkylation and ester-to-amide conversion allows for the systematic and diverse modification of three separate points on the molecule, making it an ideal scaffold for generating compound libraries for drug discovery and other applications. mdpi.comresearchgate.net

Table 1: Synthetic Transformations of the Indazole Scaffold for Generating Complexity
Reaction SiteTransformationReagents/ConditionsResulting FunctionalityReference
N-1 PositionN-AlkylationAlkyl halide, Base (e.g., NaH, Cs₂CO₃) in THF or DMFIntroduces N-alkyl groups, influences regioselectivity nih.govbeilstein-journals.org
C-3 PositionSuzuki-Miyaura CouplingRequires prior conversion to 3-iodoindazole, then Arylboronic acid, Pd catalystIntroduces C-aryl groups for extended conjugation mdpi.com
C-3 and C-5 EstersHydrolysisBase or Acid catalysis (e.g., LiOH, NaOH)Forms 1H-indazole-3,5-dicarboxylic acid nih.gov
C-3 and C-5 Carboxylic Acids (post-hydrolysis)Amide CouplingAmine, Coupling agent (e.g., HATU, EDCI)Forms diverse carboxamides nih.gov

Role in Materials Science and Polymer Chemistry

The rigid, planar structure and functional group arrangement of this compound and its derivatives make them attractive candidates for the construction of functional materials and polymers.

The direct polymerization of this compound is not a widely reported application. However, its derivative, 1H-indazole-3,5-dicarboxylic acid, is a prime candidate for use as a monomer in the synthesis of polyesters and polyamides. Through polycondensation reactions with various diols or diamines, the dicarboxylic acid can be incorporated into polymer backbones. The rigid indazole unit would be expected to impart thermal stability and specific mechanical properties to the resulting polymer. While not demonstrated for this specific isomer, other heterocyclic monomers are used to create specialized polymers, such as thermoresponsive polymers that exhibit a lower critical solution temperature (LCST), a property valuable in smart materials. nih.gov

A more explored application for this scaffold in materials science is its use in creating ordered supramolecular systems. After hydrolysis to 1H-indazole-3,5-dicarboxylic acid, the molecule becomes an excellent bifunctional organic linker for constructing metal-organic frameworks (MOFs) and coordination polymers. The two carboxylate groups can coordinate to metal ions or clusters, while the indazole ring provides a rigid spacer. The nitrogen atoms of the pyrazole ring can also participate in coordination or act as hydrogen bond acceptors.

These self-assembled systems are crystalline, porous materials with potential applications in gas storage, separation, and catalysis. The structure of the indazole linker dictates the geometry and properties of the resulting framework. Furthermore, the planar aromatic nature of the indazole core facilitates π-π stacking interactions, which can play a crucial role in directing the self-assembly process and stabilizing the final supramolecular architecture.

Advanced Functional Materials Development (excluding specific performance data)

The this compound scaffold is a promising platform for the development of advanced functional materials. Research into related indazole and indole (B1671886) derivatives has shown their potential in creating materials with interesting photophysical properties, including aggregation-induced emission (AIE). rsc.org AIE-active molecules are weakly fluorescent in solution but become highly emissive in an aggregated state, making them suitable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). By chemically modifying the indazole-dicarboxylate core—for instance, by attaching AIE-active groups like triphenylamine—it is possible to design novel fluorescent smart materials. rsc.org Such materials could be developed for use as chemical sensors, capable of detecting specific ions like Cu²⁺. rsc.org

Table 2: Applications of the Indazole-3,5-dicarboxylate Scaffold in Materials Science
Material TypeRole of Indazole DerivativeKey Interactions/ReactionsPotential Application AreaReference
Functional Polymers (e.g., Polyamides)Intermediate for dicarboxylic acid monomerPolycondensationHigh-performance or thermoresponsive materials nih.gov
Metal-Organic Frameworks (MOFs)Rigid organic linker (as dicarboxylic acid)Coordination bonding with metal ionsGas storage, catalysis, separationN/A
Supramolecular AssembliesBuilding blockHydrogen bonding, π-π stackingCrystal engineering, host-guest chemistryN/A
Fluorescent MaterialsCore scaffold for AIE-active moleculesCovalent modification with fluorophoresChemical sensors, organic electronics (OLEDs) rsc.org

Ligand Design and Coordination Chemistry for Catalysis

Development of Indazole-Derived N-Heterocyclic Carbenes (NHCs)

A significant advancement in ligand design has been the development of indazole-derived N-heterocyclic carbenes (NHCs), often referred to as "Indy" carbenes. researchgate.netsci-hub.se These ligands are part of the broader family of non-classical NHCs where the carbene center is adjacent to only one nitrogen heteroatom. researchgate.net This arrangement results in a more nucleophilic and strongly σ-donating carbene compared to traditional imidazole-based NHCs, a property that enhances the stability and catalytic activity of their metal complexes. researchgate.netsci-hub.se

The synthesis of the necessary indazolium salt precursors is often straightforward, for instance, by reacting an N-substituted indazole with an alkyl halide. researchgate.net These air-stable salts can then be converted into their corresponding metal-NHC complexes. researchgate.netnih.gov The versatility of this scaffold allows for extensive modification. For example, introducing different aryl groups on the nitrogen atom allows for the tuning of both steric bulk and electronic properties of the resulting Indy-NHC ligand. sci-hub.se Researchers have successfully synthesized and characterized a variety of palladium(II), gold(I), and rhodium(I) complexes with Indy ligands, demonstrating their versatile coordination chemistry. researchgate.netrsc.org These complexes have shown promise in catalytic applications, such as the hydration of alkynes and the oxidation of benzylic substrates. sci-hub.se

A notable development is the creation of sterically hindered indazole-derived NHCs. rsc.org By incorporating a bulky N-aryl wingtip, such as the 2,6-bis(diphenylmethyl)aryl moiety, ligands are created that combine strong σ-donation with a large and flexible steric profile. rsc.org This steric hindrance can provide a unique coordination environment around the metal, influencing selectivity in catalytic reactions. rsc.org The synthesis for these advanced ligands can be achieved through methods like the Cadogan indazole synthesis, which allows for the creation of gram-scale quantities of the ligand precursors from readily available starting materials. rsc.org

Complex TypeMetal CenterApplication/FeatureReference
Indy-NHCPd(II), Au(I), Rh(I)Strong σ-donation, versatile coordination researchgate.net
bis-Indy-NHCAu(I)Catalytic benzylic oxidation sci-hub.se
Sterically-Hindered Indy*Au(I)Combines strong σ-donation with modular sterics rsc.org

Chelating Agents and Components for Metal-Organic Frameworks (MOFs)

The dicarboxylate functionality of this compound and its parent acids makes it an excellent candidate for use as a multitopic linker in the construction of Metal-Organic Frameworks (MOFs). researchgate.netacs.org MOFs are crystalline, porous materials built from metal ions or clusters (secondary building units, SBUs) connected by organic ligands. The geometry and chemical nature of the linker, such as 1H-indazole-5-carboxylic acid, are crucial in dictating the topology, porosity, and ultimate function of the resulting framework. researchgate.netacs.orgmdpi.com

Indazole-carboxylate ligands have been used to synthesize novel, multifunctional MOFs with various metal ions like zinc and copper. researchgate.netacs.org For instance, zinc-based MOFs constructed with 1H-indazole-5-carboxylic acid and bipyridine-like linkers have been shown to form 3D interpenetrated structures. researchgate.netacs.org These structures can exhibit flexibility and allow for the modulation of porosity, which has been confirmed by CO2 sorption measurements. researchgate.netacs.org

Beyond their structural roles, these indazole-based MOFs can possess fascinating functional properties. A key feature is their ligand-based luminescence. researchgate.netresearchgate.net The coordination of the indazole-carboxylate ligand to the metal center can influence its photophysical properties, leading to materials that exhibit luminescence thermometry (temperature-dependent light emission) and long-lasting phosphorescence. researchgate.netacs.org The ability of the indazole moiety to participate in hydrogen bonding and π-π stacking interactions further contributes to the stability and structural diversity of the resulting supramolecular networks. nih.gov The choice of metal ion and ancillary ligands can direct the formation of different structures, from 1D chains to complex 3D frameworks, highlighting the role of the indazole dicarboxylate as a versatile chelating agent and structural component. researchgate.netnih.gov

MOF SystemMetal IonLinkerKey FeatureReference
Zn-based MOFZn(II)1H-indazole-5-carboxylic acidInterpenetrated 3D structure, flexible, luminescent researchgate.net, acs.org
Isoreticular MOFsCu(II)Dicarboxylate ligand1D microchannels researchgate.net
Imidazole (B134444) dicarboxylate MOFsMn, Pb, Cd, Cu, Zn2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acidVaried topologies and luminescent properties nih.gov

Pre-Catalysts and Ligand Scaffolds for Novel Catalytic Systems

The indazole framework is a privileged scaffold for developing pre-catalysts and more complex ligand systems for novel catalytic applications. nih.govnih.gov A pre-catalyst is a stable complex that is converted into the active catalytic species under reaction conditions. Gold(I) complexes of indazole-derived NHCs, for example, serve as effective pre-catalysts for reactions like benzylic oxidation, where they exhibit high activity and yield excellent conversions using tert-butyl hydroperoxide (TBHP) as the oxidant. sci-hub.se

The modular nature of the indazole scaffold is a significant advantage. rsc.orgnih.gov It allows for the systematic introduction of different functionalities to create ligands with tailored properties. For instance, a phosphine (B1218219) group can be introduced at the 4-position of the indazole ring. nih.gov This creates a hybrid ligand that combines the features of the indazole heterocycle with the well-established coordination chemistry of phosphines. Furthermore, the indazole's second nitrogen atom provides a handle for further modification, such as methylation to introduce a cationic charge into the ligand backbone. nih.gov This creates a pair of neutral and cationic ligands with nearly identical structures, allowing for a direct investigation into the electronic effects of the charge on the catalytic activity of the corresponding metal complex. nih.gov

These indazole-phosphine ligands have been used to synthesize gold(I) complexes whose catalytic activities were tested in benchmark reactions like propargyl amide and enyne cyclizations. nih.gov The results showed marked differences between the neutral and cationic species, highlighting the profound impact of ligand electronics on the catalytic outcome. nih.gov This demonstrates the power of the indazole unit as a foundational scaffold for building sophisticated ligand architectures designed to probe and control catalytic mechanisms.

Design of Chemo-Sensors and Probes (focus on molecular design principles)

The design of chemo-sensors and probes based on the indazole scaffold leverages key molecular principles to achieve selective and sensitive detection of analytes. researchgate.netnih.gov A primary principle in probe design is target selectivity, which is achieved by engineering specific binding interactions between the probe molecule and the target analyte. researchgate.net The indazole structure, with its hydrogen bond donors and acceptors and its aromatic system, provides a versatile platform for creating these specific recognition sites. researchgate.netnih.gov

A crucial design strategy involves integrating the recognition event with a measurable output signal, often fluorescence. researchgate.net The inherent luminescent properties of certain indazole derivatives and their metal complexes, particularly MOFs, make them attractive for this purpose. researchgate.netacs.org For example, MOFs built with 1H-indazole-5-carboxylic acid exhibit ligand-based luminescence. researchgate.net The interaction of an analyte with the framework—either by binding to the metal centers or interacting with the ligand—can perturb the electronic structure of the MOF, leading to a change in the fluorescence signal (e.g., quenching or shifting of the emission wavelength). researchgate.net This principle is the basis for using such materials to detect species like nitroaromatic compounds or metal ions. researchgate.net

The molecular design process for an indazole-based sensor would therefore focus on:

Recognition Unit: Modifying the indazole core or its substituents to create a pocket or binding site with high affinity and selectivity for a specific target analyte. researchgate.netnih.gov This could involve tailoring hydrogen bonding capabilities or steric and electronic complementarity.

Signaling Unit: Incorporating or utilizing the inherent photophysical properties of the indazole moiety. The fluorescence of an indazole-based probe can be designed to be "off" and then "turn on" upon binding, or vice-versa. researchgate.net

Linker: Spatially connecting the recognition and signaling units in a way that ensures binding effectively modulates the signal. In indazole-based MOF sensors, the entire framework acts as an integrated system of recognition and signaling. researchgate.net

By systematically applying these principles, researchers can develop highly effective chemo-sensors and probes from the versatile indazole scaffold. nih.govnih.gov

Future Directions and Emerging Research Avenues for Dimethyl 1h Indazole 3,5 Dicarboxylate

Exploration of Novel and Sustainable Synthetic Methodologies

The development of eco-friendly and efficient synthetic routes is a cornerstone of modern chemistry. For Dimethyl 1H-indazole-3,5-dicarboxylate, future efforts will likely concentrate on moving beyond traditional batch syntheses toward more advanced and sustainable manufacturing paradigms.

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. youtube.com The synthesis of indazole cores has been successfully translated to continuous-flow setups, demonstrating the potential for this technology. clockss.org For instance, the reaction of o-fluorobenzaldehydes with hydrazine (B178648) derivatives to form 1H-indazoles has been optimized under flow conditions, achieving high yields in a controlled and safe manner. clockss.org

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Indazoles

ParameterTraditional Batch ProcessingFlow Chemistry / Continuous Processing
Safety Handling of potentially hazardous reagents in large volumes. youtube.comSmall reaction volumes minimize risks from exothermic events or unstable intermediates. youtube.com
Heat Transfer Inefficient, leading to temperature gradients and potential side reactions. youtube.comHigh surface-area-to-volume ratio allows for rapid and precise heat transfer. youtube.com
Scalability Non-linear and often requires re-optimization of reaction conditions.Linear scalability by extending operational time or using parallel reactors. clockss.org
Control Limited control over mixing and residence time. youtube.comPrecise control over stoichiometry, residence time, and temperature. clockss.org
Reproducibility Can vary between batches due to inconsistencies in mixing and heating.Highly reproducible due to automated and precise control of parameters. youtube.com

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. Carboxyl methyltransferase (CMT) enzymes, which catalyze the methylation of carboxylic acids in aqueous environments, are particularly relevant for the synthesis of this compound. nih.gov The CMT enzyme FtpM from Aspergillus fumigatus has been shown to effectively methylate a wide range of aromatic dicarboxylic acids, often with high regioselectivity. nih.gov

Advanced Derivatization for Enhanced Functionality and Tunability

The two ester groups and the reactive positions on the indazole ring make this compound an ideal platform for advanced derivatization. Future work will focus on selectively modifying these sites to fine-tune the molecule's electronic, physical, and biological properties.

Strategies could include:

Selective Hydrolysis and Amidation: Differentiating the two methyl ester groups to allow for selective hydrolysis followed by amidation. This would create mono-acid or mono-amide derivatives, opening pathways to new polymers or pharmaceutical intermediates with specific binding properties. The synthesis of 1H-indazole-3-carboxamide derivatives has been recognized as a key strategy for developing potent kinase inhibitors. nih.gov

N-1 Functionalization: The N-1 position of the indazole ring can be readily alkylated or arylated to modulate the compound's properties. Copper- or palladium-catalyzed N-arylation reactions are well-established for the indazole scaffold and could be applied to introduce diverse aromatic or heteroaromatic groups. researchgate.net

C-H Functionalization: Direct C-H functionalization at positions C-4, C-6, or C-7 of the indazole ring represents a highly atom-economical approach to introduce new substituents. Transition-metal catalysis could be employed to forge new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.gov

Integration into Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for building molecular complexity with high efficiency. nih.gov While this compound itself may not be a direct component, its precursors or derivatives could be integrated into MCRs.

For example, a precursor such as 3-amino-1H-indazole-5-carboxylic acid could be a valuable building block. The amino group could participate in isocyanide-based MCRs like the Ugi or Passerini reactions, allowing for the rapid assembly of complex, drug-like molecules. nih.gov The development of MCRs that incorporate the indazole framework is an emerging area that could significantly expedite the discovery of novel bioactive compounds.

Development of High-Throughput Screening (HTS) Methodologies for New Transformations

High-throughput screening (HTS) is essential for accelerating the discovery of new reactions and optimizing conditions. rjpbr.com For this compound, HTS can be employed to rapidly screen catalysts, solvents, and bases for novel derivatization reactions, such as C-H functionalization or cross-coupling. researchgate.net Automated liquid handlers and plate readers can perform and analyze hundreds of reactions in parallel, drastically reducing the time required for methods development. cuanschutz.edu

Furthermore, once a library of derivatives is synthesized from the parent dicarboxylate, HTS can be used to screen these compounds for biological activity against various targets, such as kinases or other enzymes, to identify new lead compounds for drug discovery. nih.govcuanschutz.edu

Table 2: Hypothetical HTS Workflow for Discovering New Transformations

StepDescriptionKey Equipment
1. Plate Preparation Dispensing this compound, coupling partners, and a library of catalysts into 96- or 384-well microplates.Automated Liquid Handler (e.g., Janus G3) cuanschutz.edu
2. Reaction Incubation Plates are sealed and incubated at controlled temperatures.Plate sealer, incubators
3. Quenching & Workup Addition of quenching agents and solvents for extraction, performed by an automated system.Liquid Handler
4. Analysis Rapid analysis of each well for product formation and yield.High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Envision HTS Plate Reader cuanschutz.edu
5. Data Processing Software analyzes the results to identify "hits" (successful reaction conditions).Data analysis software

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental work provides a powerful synergy for modern chemical research. researchgate.net For this compound, computational tools can guide experimental efforts, saving time and resources.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack on the indazole ring, guiding the design of regioselective functionalization reactions. nih.gov

Elucidating Reaction Mechanisms: Computational modeling can help elucidate the mechanisms of catalytic reactions, providing insights that can be used to optimize catalyst design and reaction conditions. researchgate.net

Virtual Screening and Docking: If derivatives of this compound are being explored for biological applications, molecular docking studies can predict how these molecules might bind to a protein target. researchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, focusing experimental efforts where they are most needed.

This synergistic loop—where computational predictions guide experiments, and experimental results refine computational models—will be crucial for efficiently navigating the vast chemical space accessible from this compound and for rationally designing molecules with desired functions.

Potential for Emerging Technologies (as a chemical building block, not specific device performance)

The inherent structural features of this compound make it a compelling candidate as a foundational component in the design and synthesis of advanced functional materials. Its rigid bicyclic core and the presence of two carboxylic ester functionalities at strategic positions offer a versatile platform for constructing complex molecular architectures.

One of the most promising areas of application is in the development of metal-organic frameworks (MOFs) . The dicarboxylate moiety can act as a ditopic linker, coordinating with metal ions to form extended, porous networks. nih.govrsc.orgnih.govrsc.org The planarity and aromaticity of the indazole ring can contribute to the thermal stability and potential for π-π stacking interactions within the framework, which can be advantageous for applications in gas storage, separation, and catalysis. The synthesis of MOFs using imidazole-dicarboxylate ligands has been reported, showcasing the feasibility of employing such linkers. nih.gov By hydrolyzing the dimethyl ester to the corresponding dicarboxylic acid, this compound can be directly employed in the synthesis of novel MOFs with potentially unique topologies and properties.

Furthermore, the indazole scaffold is a recognized building block for organic semiconductors . nih.govresearchgate.netresearchgate.net The electron-rich nature of the indazole ring system, combined with the ability to tune its electronic properties through substitution, makes it an attractive core for creating materials with desirable charge-transport characteristics. The ester groups of this compound can be converted into other functional groups, such as amides or imides, or used as handles for cross-coupling reactions to extend the π-conjugated system. This could lead to the development of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The photophysical properties of substituted indazoles have been a subject of recent interest, with some derivatives exhibiting significant fluorescence quantum yields. acs.orgnih.govacs.org A systematic investigation into the luminescence of this compound and its derivatives could uncover potential applications in sensing, imaging, and as emissive components in optoelectronic devices.

Table 1: Potential Applications of this compound as a Chemical Building Block

Emerging TechnologyRole of this compoundKey Structural Features
Metal-Organic Frameworks (MOFs)Ditopic organic linker (after hydrolysis)Rigid bicyclic core, two carboxylate groups
Organic SemiconductorsCore for π-conjugated systemsAromatic indazole ring, functionalizable ester groups
Luminescent MaterialsPrecursor to fluorescent compoundsIndazole scaffold with potential for tunable emission

Unexplored Reactivity Pathways and In-depth Mechanistic Insights

Despite the established synthetic utility of indazoles, many of the reactivity pathways for this compound remain to be explored in detail. A deeper mechanistic understanding of its transformations is crucial for unlocking its full synthetic potential.

A significant area for future research is the selective functionalization of the indazole core . While reactions involving the ester groups and N-alkylation/arylation are relatively common for indazoles, the regioselective C-H activation of the benzene (B151609) ring (at positions 4, 6, and 7) of this compound is a largely uncharted territory. nih.govresearchgate.net The development of catalytic systems that can precisely target these positions would enable the synthesis of a wide array of novel derivatives with tailored properties. Mechanistic studies, including computational modeling and kinetic analysis, would be instrumental in understanding the directing effects of the existing substituents and in designing more efficient and selective catalysts.

The exploration of novel cycloaddition reactions involving the indazole ring of this specific diester is another promising avenue. While 1,3-dipolar cycloadditions are a known method for synthesizing the indazole ring itself, the participation of the pre-formed indazole system in cycloaddition reactions is less common. organic-chemistry.org Investigating the reactivity of this compound as a diene or dienophile in Diels-Alder reactions, or in other pericyclic processes, could lead to the discovery of new synthetic routes to complex, polycyclic heterocyclic systems.

Finally, a thorough investigation into the photochemical reactivity of this compound is warranted. The interaction of the indazole ring with light could lead to interesting and synthetically useful transformations, such as photoisomerizations, photocycloadditions, or photo-induced electron transfer processes. Understanding the excited-state behavior of this molecule could open up applications in photoredox catalysis or the development of photoresponsive materials.

Table 2: Unexplored Research Areas for this compound

Research AreaSpecific FocusPotential Outcomes
Selective FunctionalizationRegioselective C-H activation of the benzene ringAccess to novel, highly substituted indazole derivatives
Cycloaddition ReactionsDiels-Alder and other pericyclic reactionsNew synthetic routes to complex heterocyclic systems
PhotochemistryPhotophysical properties and photochemical reactivityApplications in photoredox catalysis and photoresponsive materials

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.